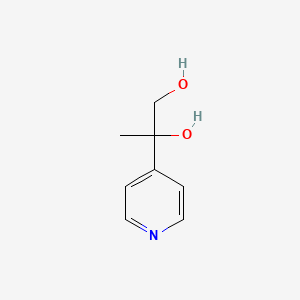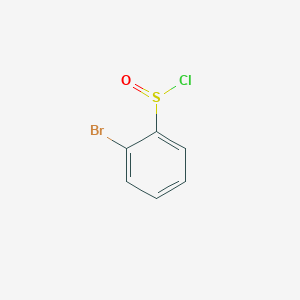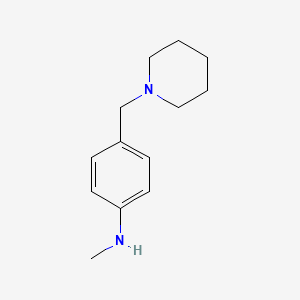
Butanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester is a chemical compound with the molecular formula C12H12N2O8 and a molecular weight of 312.23 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester typically involves the reaction of succinic anhydride with N-hydroxysuccinimide in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other functional derivatives.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Butanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester is widely used in scientific research due to its versatility. Some of its applications include:
Mecanismo De Acción
The mechanism of action of Butanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester involves its ability to form stable covalent bonds with various functional groups. This property makes it useful in the modification of biomolecules and the development of drug delivery systems . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Butanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester include:
N-Hydroxysuccinimide: A commonly used reagent in organic synthesis and bioconjugation.
Succinic Anhydride: A precursor in the synthesis of various succinate derivatives.
N-Succinimidyl Esters: A class of compounds used in the modification of biomolecules.
Uniqueness
What sets this compound apart from these similar compounds is its ability to form stable covalent bonds with a wide range of functional groups, making it highly versatile in various scientific applications .
Propiedades
Fórmula molecular |
C8H8NO6- |
|---|---|
Peso molecular |
214.15 g/mol |
Nombre IUPAC |
4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoate |
InChI |
InChI=1S/C8H9NO6/c10-5-1-2-6(11)9(5)15-8(14)4-3-7(12)13/h1-4H2,(H,12,13)/p-1 |
Clave InChI |
QXZGLTYKKZKGLN-UHFFFAOYSA-M |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Bromo-2-(piperidin-4-yl)benzo[d]oxazole](/img/structure/B8447539.png)
![N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-5,7-difluoroquinazolin-4-amine](/img/structure/B8447548.png)







